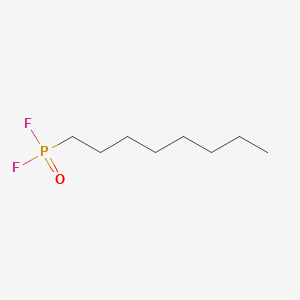
Octylphosphonic difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octylphosphonic difluoride is an organophosphorus compound characterized by the presence of an octyl group attached to a phosphonic acid moiety, which is further substituted with two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octylphosphonic difluoride typically involves the fluorination of octylphosphonic acid or its derivatives. One common method is the reaction of octylphosphonic acid dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. Electrochemical fluorination is another method that can be employed, where the substrate is electrolyzed in the presence of hydrogen fluoride to achieve the desired fluorination .
Analyse Chemischer Reaktionen
Types of Reactions: Octylphosphonic difluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form octylphosphonic acid and hydrogen fluoride.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Oxidizing or Reducing Agents: Depending on the specific reaction conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Octylphosphonic acid and hydrogen fluoride.
Wissenschaftliche Forschungsanwendungen
Octylphosphonic difluoride has several applications in scientific research:
Materials Science:
Organic Synthesis: Employed as a reagent for introducing phosphonic acid groups into organic molecules, which can be useful in the development of pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential use in modifying biological molecules and studying enzyme mechanisms involving phosphorus-containing compounds.
Wirkmechanismus
The mechanism of action of octylphosphonic difluoride involves the reactivity of the phosphonic difluoride group. The fluorine atoms can be displaced by nucleophiles, leading to the formation of new phosphonic derivatives. This reactivity is exploited in various synthetic applications to introduce phosphonic acid groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Vergleich Mit ähnlichen Verbindungen
Octylphosphonic Acid: Lacks the fluorine atoms and is less reactive in substitution reactions.
Octylphosphonic Acid Dichloride: Used as a precursor in the synthesis of octylphosphonic difluoride.
Other Alkylphosphonic Difluorides: Such as hexylphosphonic difluoride and dodecylphosphonic difluoride, which have different alkyl chain lengths and may exhibit different physical and chemical properties.
Uniqueness: this compound is unique due to its specific combination of an octyl group and two fluorine atoms, which imparts distinct reactivity and properties compared to other phosphonic acid derivatives. Its ability to undergo substitution reactions with various nucleophiles makes it a valuable reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
14576-63-7 |
|---|---|
Molekularformel |
C8H17F2OP |
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
1-difluorophosphoryloctane |
InChI |
InChI=1S/C8H17F2OP/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 |
InChI-Schlüssel |
CHSBICSNCOHQTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


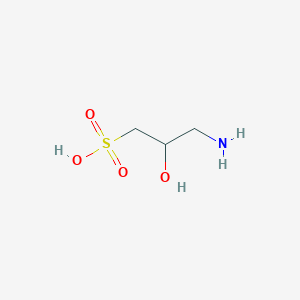
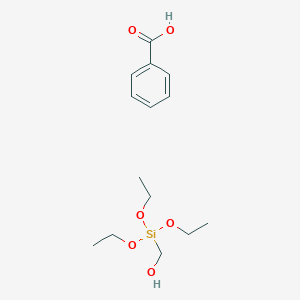
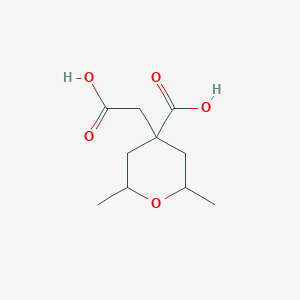
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
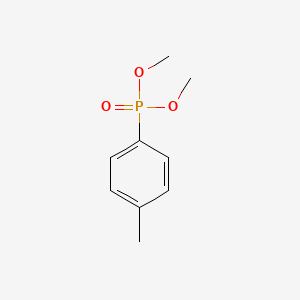

![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
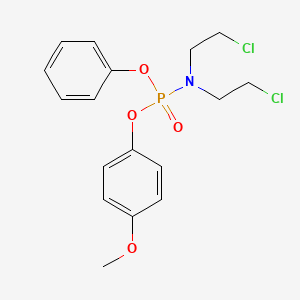
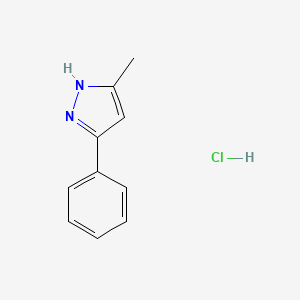
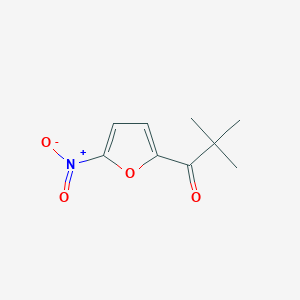
![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)


